The primary source of Angeloylgomisin is the fruit of the Schisandra chinensis plant, commonly known as magnolia berry. This plant is traditionally used in Chinese medicine for its health benefits, which include enhancing physical endurance and promoting vitality. The extraction of Angeloylgomisin involves utilizing solvents such as ethanol or methanol to isolate lignan precursors from the plant material .
Angeloylgomisin belongs to a class of compounds known as lignans, which are phenolic compounds characterized by their unique dibenzocyclooctadiene structure. This classification highlights its relevance in both natural product chemistry and pharmacology due to its bioactive properties.
The synthesis of Angeloylgomisin typically involves several key steps:
In industrial settings, the synthesis process is scaled up using larger equipment and bulk purification methods. The extraction process may involve advanced techniques like sonication or reflux extraction to optimize yield and purity .
Angeloylgomisin has a complex molecular structure characterized by a dibenzocyclooctadiene backbone. Its molecular formula is , and it features multiple functional groups that contribute to its biological activities.
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC4=C(C(=C32)OC)OCO4)C)C
ZRJPWPHGPZYNIS-YPCCIVHHSA-N
.The compound exhibits specific spectral data that can be analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), aiding in its identification and characterization .
Angeloylgomisin participates in various chemical reactions, including:
Common reagents for these reactions include:
Angeloylgomisin exerts its biological effects through several mechanisms:
These mechanisms highlight its potential therapeutic applications in treating various diseases.
Angeloylgomisin is typically a solid at room temperature with a specific melting point that can vary based on purity. Its solubility in organic solvents like methanol and ethanol facilitates its extraction and purification processes.
The compound's chemical properties include:
Relevant analytical techniques such as HPLC are employed to assess its purity and concentration in extracts.
Angeloylgomisin has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3